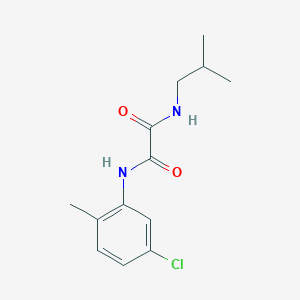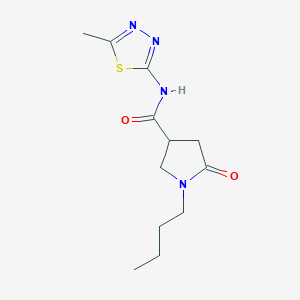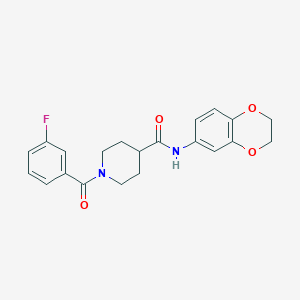![molecular formula C16H26N2O4S B4747801 N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4747801.png)
N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide, commonly known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 381.53 g/mol.
Mécanisme D'action
The mechanism of action of MPMB is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. MPMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. MPMB has also been shown to inhibit the activity of the serotonin transporter, a receptor involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
MPMB has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that MPMB can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that MPMB can reduce pain and inflammation in animal models of arthritis and neuropathic pain. MPMB has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPMB has several advantages for use in lab experiments. It is a stable and high-purity compound that can be easily synthesized and purified. MPMB is also soluble in organic solvents, making it easy to dissolve in various experimental solutions. However, MPMB has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. MPMB also has limited solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of MPMB. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its effects on neuronal activity and synaptic transmission in more detail. Further research is also needed to understand the mechanism of action of MPMB and to optimize its pharmacological properties for use in therapeutic applications.
Applications De Recherche Scientifique
MPMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, MPMB has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In biochemistry, MPMB has been used as a tool to study the structure and function of proteins and enzymes. In neuroscience, MPMB has been studied for its effects on neuronal activity and synaptic transmission.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-15(16(19)17-11-6-12-22-3)18(23(4,20)21)14-9-7-13(2)8-10-14/h7-10,15H,5-6,11-12H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZVCMZDGBTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)


![N-(1-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4747733.png)

![2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4747753.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B4747761.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4747765.png)
![3-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4747770.png)
![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)propyl]thiourea](/img/structure/B4747786.png)
![1-(2-fluorobenzyl)-4-[3-(2-naphthylsulfonyl)propanoyl]piperazine](/img/structure/B4747787.png)
![2-(4-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4747794.png)